![molecular formula C9H9N3O3 B1367861 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine CAS No. 924871-23-8](/img/structure/B1367861.png)
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, also known as 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, is a heterocyclic compound belonging to the oxadiazole class of compounds. It is a white crystalline solid, soluble in water, with a molecular weight of 207.25 g/mol and a melting point of 49.8°C. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds. It is also used in the synthesis of novel materials, such as polymers, nanomaterials, and graphene.
Scientific Research Applications
Synthesis of Bioactive Natural Products
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine: is a valuable precursor in the synthesis of bioactive natural products. Its structure allows for the introduction of functional groups that can mimic natural bioactive compounds, potentially leading to the discovery of new drugs with enhanced efficacy and reduced side effects .
Conducting Polymers
The compound’s phenolic structure makes it an ideal candidate for the synthesis of conducting polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and transistors .
Antioxidants
Due to its phenolic nature, this compound may serve as an antioxidant. Antioxidants are crucial in various industries, including food preservation, cosmetics, and pharmaceuticals, to prevent oxidation and prolong shelf life .
Ultraviolet Absorbers
The methoxy group in 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine can absorb ultraviolet (UV) light, making it useful in the production of UV protection products, such as sunscreens and UV-blocking coatings .
Flame Retardants
This compound’s ability to resist high temperatures and inhibit flame propagation makes it a potential flame retardant. It could be used in the manufacturing of safer, fire-resistant materials for various applications, including textiles and construction materials .
Anti-tumor and Anti-inflammatory Effects
Recent studies suggest that derivatives of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine exhibit potential anti-tumor and anti-inflammatory activities. This opens up possibilities for its use in the development of new therapeutic agents for treating cancer and inflammation-related diseases .
properties
IUPAC Name |
4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWARCFFAHTIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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